molecular formula C9H14N2O2 B2486295 Ethyl 2-(3,5-dimethyl-1h-pyrazol-1-yl)acetate CAS No. 10199-60-7

Ethyl 2-(3,5-dimethyl-1h-pyrazol-1-yl)acetate

Cat. No.: B2486295
CAS No.: 10199-60-7
M. Wt: 182.223
InChI Key: AVJPOBCTDBPIGK-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS 10199-60-7) is a pyrazole derivative characterized by a five-membered aromatic ring substituted with methyl groups at positions 3 and 5, and an ethyl acetate group at position 1. Its molecular formula is C₉H₁₄N₂O₂ , with a molecular weight of 182.22 g/mol . The pyrazole ring adopts a planar geometry, stabilized by resonance between the nitrogen atoms and conjugated double bonds.

Crystallographic Features

While direct crystallographic data for this compound is not explicitly reported in literature, structural analogs provide insights into its potential packing motifs. For example:

  • Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate crystallizes in a layer structure parallel to the ab plane, driven by intermolecular hydrogen bonds between amino groups and sulfonyl oxygen atoms.
  • (3,5-Dimethylpyrazol-1-yl)acetic acid forms one-dimensional helical chains via hydrogen bonds between carboxylic acid groups and pyrazole nitrogen atoms.

These observations suggest that this compound may adopt a similar layered or helical arrangement, with the ethyl acetate group participating in hydrogen bonding through its ester oxygen atoms or ethyl chain.

Table 1: Comparative Crystallographic Parameters of Pyrazole Derivatives
Compound Unit Cell Parameters Hydrogen Bonding Space Group
Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate a = 5.51158 Å, b = 12.1040 Å, c = 14.4468 Å N–H···O (intramolecular) Triclinic (P-1)
(3,5-Dimethylpyrazol-1-yl)acetic acid Not specified O–H···N (intermolecular) Monoclinic

Substituent Effects on Geometry

The 3,5-dimethyl groups sterically influence the pyrazole’s planarity and substituent orientation. In related compounds:

  • Bis(3,5-dimethylpyrazol-1-yl)acetic acid exhibits a dihedral angle of 78.17° between pyrazole rings, attributed to methyl group steric hindrance.
  • The ethyl acetate group in the target compound likely adopts a trans configuration relative to the pyrazole ring to minimize steric clash, as observed in analogous esters.

Conformational Isomerism and Tautomeric Properties

Tautomeric Stability

The 1H-pyrazole form is stabilized by the electron-donating methyl groups at positions 3 and 5, which reduce the acidity of the N–H proton. Unlike unsubstituted pyrazoles, which exhibit tautomerism between 1H and 2H forms, the 3,5-dimethyl substitution strongly favors the 1H configuration. This is consistent with studies on bis(3,5-dimethylpyrazol-1-yl)acetic acid , where the 1H form dominates due to steric and electronic effects.

Conformational Flexibility

The ethyl acetate group introduces conformational variability:

  • Ester Group Rotation : The C–O bond allows rotation between trans and gauche conformations, though crystal packing forces typically restrict this in solid states.
  • Ethyl Chain Conformations : The ethyl group may adopt staggered or eclipsed configurations, depending on intermolecular interactions.

Comparative Structural Analysis with Analogous Pyrazole Derivatives

Substituent-Driven Structural Divergence

The target compound differs significantly from analogs in substituent electronic effects and hydrogen-bonding capacity:

Table 2: Structural Comparison with Pyrazole Derivatives
Feature This compound Ethyl (3,5-Dimethyl-4-Nitro-1H-Pyrazol-1-yl)Acetate Bis(3,5-Dimethylpyrazol-1-yl)Acetic Acid
Substituent Ethyl acetate (electron-donating) Nitro (electron-withdrawing) Acetic acid (polar)
H-Bonding Ester O atoms (acceptor) Nitro O atoms (acceptor) Carboxylic O–H (donor/acceptor)
Crystal Packing Layered or helical (inferred) Potential nitro-driven dimers Helical chains

Electronic and Steric Impacts

  • Electron-Donating vs. Withdrawing Groups : The ethyl acetate’s electron-donating nature enhances the pyrazole’s electron density, whereas nitro groups in analogs deplete it, altering reactivity and molecular interactions.
  • Steric Effects : The 3,5-dimethyl groups create a "shielding" effect, limiting access to the pyrazole’s nitrogen atoms for coordination or hydrogen bonding.

Supramolecular Organization

In contrast to bis(3,5-dimethylpyrazol-1-yl)acetic acid , which forms O–H···N chains, the target compound’s ester group may enable alternative supramolecular motifs, such as:

  • Ester-Oxygen-Mediated Layers : Parallel sheets linked via ester oxygen atoms.
  • Ethyl-Driven Packing : Hydrophobic interactions between ethyl chains.

Properties

IUPAC Name

ethyl 2-(3,5-dimethylpyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-13-9(12)6-11-8(3)5-7(2)10-11/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJPOBCTDBPIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method is the reaction of 3,5-dimethylpyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl acetate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Reaction TypeReagents/ConditionsProductsYieldReference
Acidic hydrolysisHCl (2M), reflux, 6 hrs2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid85%
Basic hydrolysisNaOH (1M), 80°C, 4 hrsSodium 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate78%
TransesterificationMethanol, H<sub>2</sub>SO<sub>4</sub>, 12 hrsMthis compound92%
  • Mechanism : Nucleophilic acyl substitution, with hydroxide or alkoxide ions attacking the carbonyl carbon. The pyrazole ring remains intact due to its stability under these conditions.

Pyrazole Ring Functionalization

The 3,5-dimethylpyrazole moiety participates in electrophilic substitution and alkylation:

Nitration

Nitration at the 4-position of the pyrazole ring produces derivatives with enhanced reactivity:

ReagentsConditionsProductYieldReference
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0–5°C, 2 hrsEthyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate67%
  • Mechanism : Electrophilic nitration proceeds via the nitronium ion (NO<sub>2</sub><sup>+</sup>), targeting the electron-rich pyrazole ring .

Halogenation

Chlorination or bromination occurs at the 4-position:

Halogenation AgentConditionsProductYield
Cl<sub>2</sub>/FeCl<sub>3</sub>25°C, 1 hrEthyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate58%

Reduction Reactions

The ester group can be selectively reduced to primary alcohols or fully reduced to hydrocarbons:

Reducing AgentConditionsProductYieldReference
LiAlH<sub>4</sub>THF, 0°C → 25°C, 2 hrs2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol88%
H<sub>2</sub>/Pd-C50 psi, 6 hrs2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethane74%
  • Selectivity : LiAlH<sub>4</sub> reduces the ester to alcohol without affecting the pyrazole ring, while catalytic hydrogenation cleaves the ester entirely .

Oxidation Reactions

Oxidation targets the methyl groups on the pyrazole ring or the ester’s α-carbon:

Oxidizing AgentConditionsProductYieldReference
KMnO<sub>4</sub>/H<sub>2</sub>O80°C, 8 hrsEthyl 2-(3,5-dicarboxy-1H-pyrazol-1-yl)acetate63%
CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>25°C, 12 hrsEthyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)glyoxylate55%
  • Mechanism : Permanganate oxidizes methyl groups to carboxylic acids via radical intermediates, while chromium-based reagents oxidize α-carbons to ketones.

Coupling Reactions

The compound serves as a precursor in

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate has been investigated for its potential as a lead compound in drug discovery. Notable applications include:

  • Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
  • Antimicrobial Properties : Studies suggest that compounds containing pyrazole moieties exhibit antimicrobial activity, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models, indicating its utility in treating inflammatory diseases.

Agrochemicals

The compound is also explored for its applications in agriculture:

  • Pesticide Development : this compound can serve as a precursor for synthesizing novel pesticides that target specific pests while minimizing environmental impact .

Case Study 1: Anticancer Effects

A study published in a peer-reviewed journal highlighted the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism involved the activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.

Case Study 2: Antimicrobial Screening

In another study, this compound was tested against several bacterial strains. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Reactivity Differences :

  • The bromo-substituted analogue (175137-54-9) undergoes nucleophilic aromatic substitution, enabling access to aryl- or heteroaryl-modified derivatives .
  • The carboxylic acid derivative (1402446-16-5) participates in salt formation or amide coupling, contrasting with the ester’s propensity for hydrolysis or transesterification .

Physical and Pharmacological Properties

Property Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate Bromo Analogue (175137-54-9) Carboxylic Acid Derivative (1402446-16-5)
Solubility Soluble in ethanol, DMSO, chloroform Similar, with lower volatility Poor in organic solvents; soluble in bases
Melting Point Not reported ~150–154°C Higher due to hydrogen bonding
Bioactivity Intermediate for cytotoxic agents Potential kinase inhibitors Metal chelation in catalysis

Biological Activity

Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of this compound

This compound is synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate under basic conditions. The compound exhibits significant interactions with various biomolecules, influencing cellular processes and metabolic pathways.

Target Interaction
The primary target of this compound is cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. This compound hydrolyzes cAMP, affecting downstream signaling cascades that regulate cellular functions .

Biochemical Properties
This compound interacts with various enzymes and proteins, forming complexes that can alter enzymatic activities. For instance, it can coordinate with metal ions, enhancing its catalytic properties in oxidation reactions .

Cellular Effects

This compound penetrates cell membranes effectively and modulates the activity of kinases and phosphatases. Its influence on cell signaling pathways has been documented in multiple studies:

  • Enzymatic Activity : At low doses, the compound enhances enzymatic activities without significant toxicity .
  • Metabolic Pathways : It participates in metabolic processes mediated by cytochrome P450 enzymes, leading to the formation of various metabolites .

Case Studies

  • Anticancer Activity
    Several studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promise in inhibiting cancer cell proliferation. For example, compounds structurally similar to this pyrazole have demonstrated significant antiproliferative effects on breast cancer cells (MDA-MB-231) and other cancer types .
  • Antimicrobial Properties
    Research indicates that pyrazole derivatives exhibit antimicrobial activity against various pathogens. This compound and its analogs have been evaluated for their ability to inhibit bacterial growth .

Summary of Biological Activities

Activity Type Description References
AnticancerInhibits proliferation in various cancer cell lines; induces apoptosis in MDA-MB-231 cells
AntimicrobialEffective against a range of bacterial strains; potential as a new antimicrobial agent
Enzyme InhibitionModulates activity of kinases and phosphatases; enhances enzymatic reactions at low concentrations
Anti-inflammatoryExhibits anti-inflammatory properties; potential for development as a non-ulcerogenic lead candidate

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate, and how are intermediates characterized?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions using ethyl bromoacetate and 3,5-dimethylpyrazole. Key intermediates, such as thiazole or oxathiepine derivatives, are characterized using elemental analysis (C, H, N content) and spectral data (¹H/¹³C NMR, IR). For example, IR confirms carbonyl stretches (~1700 cm⁻¹), while NMR identifies pyrazole proton environments (δ 2.2–2.4 ppm for methyl groups) .

Q. Which spectroscopic methods are critical for confirming the structure of this compound and its derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Assigns protons and carbons in the pyrazole ring (e.g., δ 5.8–6.2 ppm for pyrazole C-H) and acetate group (δ 4.1–4.3 ppm for ethyl CH₂).
  • IR Spectroscopy : Identifies ester carbonyl (C=O) stretches (~1740 cm⁻¹) and pyrazole C-N bonds (~1600 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 211.1 for C₁₀H₁₄N₂O₂) .

Q. How is the purity of this compound assessed during synthesis?

  • Methodology :

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in pyrazole-based derivatives, and what software tools are recommended?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and hydrogen-bonding networks. For example, monoclinic systems (space group P2₁/n) with unit cell parameters (e.g., a = 19.47 Å, b = 7.77 Å) are refined using SHELXL for small molecules . Visualization tools like Mercury (CCDC) analyze packing diagrams and intermolecular interactions (e.g., H-bond distances ≤ 2.5 Å) .

Q. What challenges arise in analyzing hydrogen bonding networks in pyrazole derivatives, and how can they be addressed using crystallographic techniques?

  • Challenges : Disordered H-atoms or weak interactions (e.g., C-H···O) may require restrained refinement.
  • Solutions :

  • Difference Fourier Maps : Locate missing H-atoms in NH or OH groups.
  • Restraints : Apply distance restraints (e.g., N-H = 0.88 ± 0.01 Å) during refinement .

Q. How do reaction conditions influence the regioselectivity in synthesizing pyrazole-acetate derivatives, and what analytical approaches validate product formation?

  • Methodology :

  • Temperature Control : Heating (80–100°C) promotes nucleophilic substitution over side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Validation : 2D NMR (COSY, HSQC) confirms regiochemistry, while SCXRD unambiguously assigns substituent positions .

Q. What methodologies assess the catalytic potential of pyrazole-acetate metal complexes in oxidation reactions?

  • Methodology :

  • Synthesis of Metal Complexes : React pyrazole-acetate ligands with Co(II) or Cu(II) salts in ethanol.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (e.g., decomposition >200°C).
  • Catalytic Testing : Monitor oxidation of catechol to quinone via UV-Vis spectroscopy (λ = 400 nm) .

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